2-[(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl]benzonitrile
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Overview
Description
2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with isatoic anhydride to form the quinazolinone core, followed by alkylation with benzyl bromide to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized .
Chemical Reactions Analysis
Types of Reactions
2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, primary amines, and substituted benzyl compounds .
Scientific Research Applications
2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- 5-Benzyl-3,6-dioxo-2-piperazineacetic acid
Uniqueness
Compared to similar compounds, 2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE is unique due to its specific quinazolinone core structure and the presence of both benzyl and benzonitrile groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(3-benzyl-2,4-dioxoquinazolin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C23H17N3O2/c24-14-18-10-4-5-11-19(18)16-25-21-13-7-6-12-20(21)22(27)26(23(25)28)15-17-8-2-1-3-9-17/h1-13H,15-16H2 |
InChI Key |
QGSFOSBRJIKAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Origin of Product |
United States |
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